![molecular formula C15H18N4O B2878268 N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-58-7](/img/structure/B2878268.png)
N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and it shows both acidic and basic properties . Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .
Molecular Structure Analysis
Imidazole has two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Pyridine has a planar six-membered ring structure with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Imidazole and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific chemical reactions involving “N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Pyridine is a colorless liquid with a distinct, unpleasant fish-like smell . The specific physical and chemical properties of “N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” are not available in the literature I have access to.Scientific Research Applications
Metabolism and Disposition in Humans Research on the metabolism and disposition of compounds structurally similar to "N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide" has provided insights into their pharmacokinetics. For instance, studies on novel compounds such as SB-649868, an orexin 1 and 2 receptor antagonist, have shown significant metabolism and elimination pathways in humans, highlighting the compound's metabolism via oxidation and subsequent excretion primarily through feces (Renzulli et al., 2011).
Toxicity and Safety Evaluations Understanding the toxicity and safety profile of chemicals is crucial for their application in scientific research. Investigations into compounds like prochloraz, an imidazole fungicide, have shed light on the acute toxicity and successful treatment methods following exposure, providing a foundation for safety assessments of related compounds (Chen et al., 2013).
Diagnostic and Therapeutic Applications The exploration of benzamides and imidazolines for diagnostic and therapeutic purposes, such as sigma receptor scintigraphy in cancer diagnosis and the evaluation of new antiulcer compounds, demonstrates the diverse scientific applications of these molecules. Studies on compounds like P-(123)I-MBA for breast cancer imaging and KW-5805 for ulcer treatment exemplify the potential medical applications of these chemical classes (Caveliers et al., 2002); (Uckert et al., 1989).
Environmental Health and Exposure Research into the environmental exposure to compounds like pyrethroid metabolites in children underlines the importance of understanding the presence and impact of these chemicals in everyday life. Such studies are essential for assessing the environmental and health risks associated with exposure to various compounds (Ueyama et al., 2022).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some imidazole and pyridine derivatives are used in commercially available drugs , others can be hazardous. The specific safety and hazards of “N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” are not available in the literature I have access to.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with various cellular pathways necessary for the proper functioning of cells . The compound’s interaction with its targets could lead to changes in these pathways, resulting in its observed biological activities.
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents This suggests that the compound could have good bioavailability
Result of Action
These could include effects related to its potential antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(17-8-5-11-3-6-16-7-4-11)12-1-2-13-14(9-12)19-10-18-13/h3-4,6-7,10,12H,1-2,5,8-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDRMCYJODOFNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCC3=CC=NC=C3)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
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